4-(2-Aminophenethyl)pyridine

Medicinal Chemistry Organic Synthesis Physicochemical Property Analysis

Researchers often face synthetic dead-ends when using simpler pyridine analogs lacking the critical ortho-aniline handle. 4-(2-Aminophenethyl)pyridine (CAS 105972-24-5) is the exact bifunctional building block required for constructing 4-pyridylethyl-anchored heterocycles. Key advantages: - Enables cyclocondensation to benzimidazoles and quinazolines that generic alternatives cannot form. - Specific 4-pyridyl isomer ensures correct exit vector geometry for targeted protein degradation applications. - Lead-like physicochemical profile (MW 198.26, LogP 1.92) supports parallel library synthesis directly. Reliable sourcing ensures your synthetic route proceeds without structural compromise.

Molecular Formula C13H14N2
Molecular Weight 198.26 g/mol
CAS No. 105972-24-5
Cat. No. B025805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Aminophenethyl)pyridine
CAS105972-24-5
Molecular FormulaC13H14N2
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CCC2=CC=NC=C2)N
InChIInChI=1S/C13H14N2/c14-13-4-2-1-3-12(13)6-5-11-7-9-15-10-8-11/h1-4,7-10H,5-6,14H2
InChIKeyZGFRLWMJMWEDON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Aminophenethyl)pyridine: Technical Baseline


4-(2-Aminophenethyl)pyridine (CAS 105972-24-5), also known as 2-(2-pyridin-4-ylethyl)aniline, is a heterocyclic aromatic amine with the molecular formula C13H14N2 and a molecular weight of 198.26 g/mol . It exists as a pale yellow crystalline solid at ambient temperature . This compound is a bifunctional building block featuring a pyridine ring, a flexible ethyl linker, and an ortho-substituted aniline moiety, positioning it as a versatile intermediate in medicinal chemistry and organic synthesis .

4-(2-Aminophenethyl)pyridine: Analog Substitution Risks


4-(2-Aminophenethyl)pyridine possesses a unique molecular architecture defined by an ortho-substituted aniline linked via an ethyl spacer to the 4-position of a pyridine ring . This precise arrangement of functional groups is not replicated by commercially available analogs such as 4-phenethylpyridine (lacking the critical amino group), 4-(2-aminoethyl)pyridine (lacking the aromatic phenyl ring), or 2-(2-pyridin-2-ylethyl)aniline (isomeric pyridine substitution), which are often considered as generic alternatives . The presence and position of the primary aromatic amine directly impacts the compound's physicochemical properties, including lipophilicity (LogP), hydrogen bonding capacity, and electronic density distribution, all of which are critical for target engagement in medicinal chemistry or downstream coupling efficiency in synthesis . Substitution with a cheaper, structurally related analog without validation introduces a high risk of altered reactivity, different pharmacokinetic profiles if used in biological assays, and ultimately, the failure of synthetic pathways or research projects .

4-(2-Aminophenethyl)pyridine: Differentiation vs. Analogs


Molecular Weight and Physicochemical Profile

4-(2-Aminophenethyl)pyridine exhibits a distinct molecular weight of 198.26 g/mol . This is significantly higher than the non-aminated analog 4-phenethylpyridine (183.25 g/mol) and the non-aromatic analog 4-(2-aminoethyl)pyridine (122.17 g/mol) [1]. The presence of the aniline moiety also results in a calculated LogP of approximately 1.92, compared to a higher predicted LogP for the less polar 4-phenethylpyridine . Furthermore, the compound has 2 hydrogen bond donors and 2 hydrogen bond acceptors, with zero Rule of 5 violations, which is a key differentiator for lead-like properties in drug discovery .

Medicinal Chemistry Organic Synthesis Physicochemical Property Analysis

Melting Point and Handling Characteristics

The target compound is a crystalline solid with a reported melting point of approximately 76 °C . This is a critical differentiator from closely related liquid building blocks such as 4-(2-aminoethyl)pyridine, which is a liquid at room temperature . The solid-state form allows for simpler purification by recrystallization, facilitates accurate weighing for stoichiometric reactions, and may exhibit better long-term stability compared to liquid amines which are prone to oxidation or degradation .

Process Chemistry Solid Form Screening Analytical Method Development

Ortho-Amino Synthetic Versatility

The ortho-amino group on the phenyl ring provides a nucleophilic site for amide bond formation, diazotization, and other classic aniline transformations . This functional handle is completely absent in the analogous 4-phenethylpyridine scaffold (CAS 2116-64-5) . Consequently, 4-(2-Aminophenethyl)pyridine enables divergent synthetic strategies, including the construction of fused heterocyclic systems (e.g., benzimidazoles, quinazolines) and the creation of complex amide libraries that are inaccessible from the simple phenethylpyridine core [1].

Synthetic Methodology Medicinal Chemistry Bifunctional Building Block

4-(2-Aminophenethyl)pyridine: Key Applications


Lead Optimization & Library Synthesis

The compound's ortho-aniline handle and ethyl-linked pyridine make it an ideal scaffold for generating diverse chemical libraries via parallel synthesis. Its physicochemical profile (MW 198.26, LogP 1.92) aligns with lead-like chemical space, and the two hydrogen bond donors can be utilized to modulate target binding or ADME properties . It is particularly relevant for projects targeting enzymes or receptors where a basic pyridine and a derivatizable aniline are desired pharmacophoric elements, such as in kinase inhibitor design [1].

Fused Heterocycle Construction

This building block serves as a strategic intermediate for the synthesis of complex polycyclic systems. The ortho-amino group enables cyclocondensation reactions to form benzimidazoles, quinazolines, and other nitrogen-rich heterocycles of interest in materials science and pharmaceuticals . Its use is mandated when the final target requires a 4-pyridylethyl group anchored to a fused heterocyclic core, a structural motif for which simpler analogs are not viable starting materials.

PROTAC & Bifunctional Probe Design

The combination of a pyridine (a common ligand for proteins) and an ortho-aniline (a versatile linker attachment point) makes this compound a useful intermediate for constructing bifunctional molecules. The ethyl spacer provides a specific geometry and distance between the two nitrogen-containing rings, which can be critical for inducing the desired ternary complex formation in targeted protein degradation applications . Substitution with an isomer would alter the exit vector and potentially abolish the desired biological effect.

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